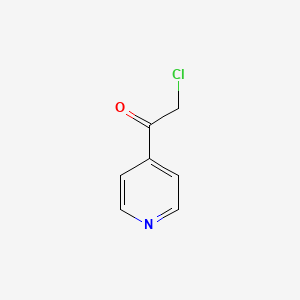

2-Chloro-1-(pyridin-4-yl)ethan-1-one

Description

BenchChem offers high-quality 2-Chloro-1-(pyridin-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(pyridin-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-1-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHGMPZRODXPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Chloro-1-(pyridin-4-yl)ethan-1-one: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Chloro-1-(pyridin-4-yl)ethan-1-one. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's chemical behavior, its strategic importance in synthesis, and practical considerations for its use in the laboratory.

Strategic Overview: A Versatile Pyridyl Building Block

2-Chloro-1-(pyridin-4-yl)ethan-1-one is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, and a highly reactive α-chloro ketone moiety. This unique combination makes it an exceptionally valuable intermediate for constructing more complex molecular architectures. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, influencing solubility and bioavailability, while the α-chloro ketone serves as a potent electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. Understanding the interplay of these features is critical to leveraging this reagent's full synthetic potential.

Molecular Structure and Physicochemical Profile

The reactivity and utility of 2-Chloro-1-(pyridin-4-yl)ethan-1-one are direct consequences of its molecular structure, which features an electron-withdrawing pyridin-4-yl group attached to a carbonyl, further activating the adjacent carbon-chlorine bond.

Structural Features

-

Pyridine Ring: The nitrogen atom at the 4-position of the pyridine ring acts as a moderate electron-withdrawing group, influencing the reactivity of the ketone. It also provides a basic site that can be protonated or involved in non-covalent interactions, which is a key consideration in drug design.

-

α-Chloro Ketone: This is the primary reactive center of the molecule. The carbonyl group strongly polarizes the adjacent C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This functionality is the cornerstone of its role as a synthetic building block.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and characterization.

| Property | Value | Source |

| CAS Number | 53289-47-7 | [1] |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| InChI Key | ZJCGPQZERFBGSM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CN=C(C=C1)C(=O)CCl | [4] |

| Appearance | Expected to be a solid | [5] |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); insoluble in water. | [5] |

Spectroscopic Insights:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.5-8.8 ppm), and a characteristic singlet for the two methylene protons (–CH₂Cl) adjacent to the carbonyl group, likely around δ 4.5-5.0 ppm.

-

¹³C NMR: Key signals would include the carbonyl carbon (C=O) around δ 190-200 ppm, the methylene carbon (–CH₂Cl) around δ 45-50 ppm, and several signals in the aromatic region (δ 120-155 ppm) corresponding to the pyridine ring carbons.

-

IR Spectroscopy: A strong absorption band between 1690-1715 cm⁻¹ is indicative of the aryl ketone carbonyl stretch. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region.[6]

Synthesis and Purification Strategy

The most direct and industrially relevant method for synthesizing α-chloro ketones like 2-Chloro-1-(pyridin-4-yl)ethan-1-one is through a Friedel-Crafts acylation reaction. However, the basic nitrogen of the pyridine ring can interfere by complexing with the Lewis acid catalyst. Therefore, the synthesis often proceeds by first preparing the parent ketone, 4-acetylpyridine, followed by α-chlorination, or by using a pre-formed acyl chloride with a suitable C1 synthon.

A general, reliable protocol analogous to the synthesis of similar α-chloro aromatic ketones involves the reaction of a pyridine derivative with chloroacetyl chloride using a Lewis acid catalyst.[5][7]

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Causality Note: This protocol is based on established methods for analogous compounds. The Lewis acid (e.g., AlCl₃) is crucial for activating the chloroacetyl chloride, making it a potent electrophile for the acylation of an appropriately activated pyridine precursor. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side products.

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a dry, inert solvent such as dichloromethane (DCM) in a three-necked flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0°C using an ice bath.

-

Addition of Reactants: If starting from pyridine, a protecting group strategy or specific activation might be necessary. A more common laboratory approach involves starting with a pre-functionalized pyridine, such as 4-cyanopyridine, and converting it to the ketone. For a direct acylation approach (if viable for the specific substrate), slowly add chloroacetyl chloride (1.1 eq.) to the suspension, maintaining the temperature between 0-5°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2-3 times). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure 2-Chloro-1-(pyridin-4-yl)ethan-1-one.[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-1-(pyridin-4-yl)ethan-1-one stems from its predictable and versatile reactivity, centered on the electrophilic α-carbon.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway for this molecule is the Sₙ2 displacement of the chloride ion by a nucleophile. The electron-withdrawing nature of the adjacent carbonyl group significantly facilitates this reaction. This makes it an ideal precursor for a vast number of derivatives.

Caption: General Sₙ2 reaction pathway of 2-Chloro-1-(pyridin-4-yl)ethan-1-one.

Key Applications in Medicinal Chemistry

This building block is instrumental in the synthesis of heterocyclic compounds, many of which are scaffolds for biologically active molecules.

-

Synthesis of Kinase Inhibitors: The pyridyl ketone scaffold is found in various kinase inhibitors. For instance, derivatives are used to synthesize compounds that target kinases like hSMG-1 and ROS1, which are implicated in cancer.[2][8] The α-position allows for the introduction of complex side chains that can interact with the kinase active site.

-

Antiviral and Antibacterial Agents: The pyridine core is a well-established pharmacophore in antiviral and antibacterial drugs.[9] 2-Chloro-1-(pyridin-4-yl)ethan-1-one can be used in the synthesis of complex pyridinone structures or other heterocyclic systems evaluated for their therapeutic properties.

-

Enzyme Inhibitors: By reacting it with appropriate nucleophiles, inhibitors for various enzymes can be developed. For example, chloro-substituted pyridine squaramates, synthesized from related precursors, have shown potent inhibition of DNase I.[10]

-

Agrochemicals: The structural motifs accessible from this intermediate are also relevant in the development of modern pesticides and herbicides, where the pyridine ring can enhance stability and biological activity.[11]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are paramount when handling 2-Chloro-1-(pyridin-4-yl)ethan-1-one.

Hazard Profile

-

Classification: α-Chloro ketones are typically classified as hazardous. Analogous compounds are known to cause skin irritation and serious eye damage.[4] They are often harmful if swallowed and may cause respiratory irritation.[12]

-

Primary Hazards: The compound is expected to be a lachrymator (tear-producing) and a strong irritant to the skin, eyes, and respiratory system.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended if there is a risk of splashing.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal.

Storage

-

Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong bases, oxidizing agents, and nucleophiles to prevent unwanted reactions. Store in a corrosion-resistant container.

Conclusion

2-Chloro-1-(pyridin-4-yl)ethan-1-one is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value lies in the predictable reactivity of the α-chloro ketone, which provides a reliable entry point for chemical diversification, coupled with the desirable pharmacokinetic properties often imparted by the pyridine scaffold. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

-

2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805. PubChem. [Link]

-

Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. [Link]

-

2-Chloro-1-(pyridin-4-yl)ethan-1-one - CAS:53289-47-7. Beijing Xinheng Research Technology Co., Ltd.. [Link]

-

2-Chloro-4(1H)-pyridinone | C5H4ClNO | CID 87010. PubChem. [Link]

-

2-CHLORO-1-(PYRIDIN-3-YL)ETHAN-1-ONE HYDROCHLORIDE. Matrix Fine Chemicals. [Link]

-

Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. [Link]

-

Synthesis of 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium... ResearchGate. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

-

2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Verdant Pharms. [Link]

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Chloro-substituted pyridine squaramates as new DNase I inhibitors. ScienceDirect. [Link]

Sources

- 1. 2-Chloro-1-(pyridin-4-yl)ethan-1-one - CAS:53289-47-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 3. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE(23794-15-2) 1H NMR [m.chemicalbook.com]

- 4. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ddg-pharmfac.net [ddg-pharmfac.net]

- 11. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

alpha-chloro-4-acetylpyridine molecular weight and formula

This guide provides a comprehensive technical overview of 2-chloro-4-acetylpyridine, a key heterocyclic building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties and applications.

Core Molecular and Physical Properties

2-Chloro-4-acetylpyridine, also known as 1-(2-chloro-4-pyridinyl)ethanone, is a substituted pyridine derivative. The strategic placement of the chloro and acetyl groups on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties of 2-Chloro-4-acetylpyridine

| Identifier | Value | Source |

| Molecular Formula | C7H6ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 23794-15-2 | |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 36.5 °C | |

| Boiling Point | 270.1 °C at 760 mmHg (Predicted: 280.5±20.0 °C) | [1] |

| Density | 1.233±0.06 g/cm³ (Predicted) | [1] |

| InChI | 1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| InChIKey | ZJCGPQZERFBGSM-UHFFFAOYSA-N | |

| SMILES | CC(=O)C1=CC(Cl)=NC=C1 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-4-acetylpyridine is a critical aspect of its utility. While multiple synthetic routes may exist, a common approach involves the targeted chlorination of a pyridine precursor. The choice of synthetic strategy is often dictated by the availability of starting materials, desired yield, and scalability.

A plausible synthetic workflow is outlined below. The rationale for this multi-step process lies in the need to control the regioselectivity of the chlorination and acetylation reactions on the pyridine ring.

Caption: A potential synthetic pathway for 2-chloro-4-acetylpyridine.

Experimental Protocol: A Generalized Synthetic Approach

-

N-Oxide Formation: 4-Acetylpyridine is dissolved in a suitable solvent, such as dichloromethane. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting 4-acetylpyridine N-oxide is then isolated through standard workup procedures. This initial step is crucial as the N-oxide activates the pyridine ring for subsequent electrophilic substitution.

-

Regioselective Chlorination: The purified 4-acetylpyridine N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically performed at elevated temperatures. The oxygen of the N-oxide directs the chlorination to the alpha (2-position) of the pyridine ring.

-

Deoxygenation: Following the chlorination, the resulting 2-chloro-4-acetylpyridine N-oxide is deoxygenated. This can be achieved by treating the reaction mixture with a reducing agent such as phosphorus trichloride (PCl₃).

-

Purification: The final product, 2-chloro-4-acetylpyridine, is isolated and purified using techniques like column chromatography or recrystallization to achieve the desired level of purity.

This protocol is a generalized representation. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each scale of synthesis.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-chloro-4-acetylpyridine is dominated by the electrophilic nature of the pyridine ring, further influenced by the electron-withdrawing effects of the chloro and acetyl substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing a wide range of functional groups.

Diagram: Key Reaction Pathways

Caption: Reactivity of 2-chloro-4-acetylpyridine.

This reactivity profile makes 2-chloro-4-acetylpyridine a valuable precursor in the synthesis of pharmaceutical agents. The pyridine scaffold is a common motif in many bioactive molecules, and the ability to functionalize it at the 2 and 4-positions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-4-acetylpyridine.

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Pictogram |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | GHS07 |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | ||

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1]

Conclusion

2-Chloro-4-acetylpyridine is a versatile and valuable building block in synthetic organic chemistry. Its well-defined reactivity allows for the strategic introduction of diverse functionalities, making it a key intermediate in the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in a research and development setting.

References

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Pyridyl Chloromethyl Ketone and its Hydrochloride Salt

This guide provides a comprehensive overview of the essential safety protocols, hazard information, and handling procedures for 4-pyridyl chloromethyl ketone and its more commonly used hydrochloride salt. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical data from safety data sheets and established laboratory safety practices to ensure the well-being of personnel and the integrity of research.

Introduction: Understanding the Inherent Risks

4-Pyridyl chloromethyl ketone is a reactive chemical intermediate frequently employed in pharmaceutical synthesis. Its utility stems from its structure as an α-haloketone, which makes it a potent alkylating agent, capable of forming covalent bonds with nucleophiles. This very reactivity, however, is the source of its significant biological hazard. Improper handling can lead to severe chemical burns, eye damage, and respiratory irritation. This guide serves as a critical resource for implementing a robust safety culture when working with this and structurally related compounds.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is the first step in any safety protocol. 4-Pyridyl chloromethyl ketone is most frequently supplied and handled as its hydrochloride salt to improve stability.

| Property | 4-(Chloromethyl)pyridine hydrochloride | 4-(Chloromethyl)pyridine |

| Appearance | Powder / Crystals | Data not widely available |

| CAS Number | 1822-51-1[1] | 10445-91-7[2][3] |

| Molecular Formula | C₆H₆ClN · HCl | C₆H₆ClN[2] |

| Molecular Weight | 164.03 g/mol | 127.57 g/mol [2] |

| Melting Point | 166-173 °C | 146-147 °C[3] |

| Synonyms | 4-Picolyl chloride hydrochloride[1] | 4-Pyridylmethyl chloride[2] |

Section 2: Hazard Identification and Toxicology

The primary hazards associated with 4-pyridyl chloromethyl ketone hydrochloride are its corrosivity and acute toxicity.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Skin Corrosion (Sub-category 1B/1C) | H314: Causes severe skin burns and eye damage.[2] | GHS05 (Corrosion) |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[4] | GHS05 (Corrosion) |

| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) |

Signal Word: Danger

Toxicological Insight: The Alkylating Agent Threat

The toxicological properties of this compound have not been fully investigated.[4][5] However, its classification as a chloromethyl ketone, a class of alkylating agents, is the primary driver of its hazardous nature. These compounds react readily with biological nucleophiles, such as amino and sulfhydryl groups found in proteins and DNA. This indiscriminate reactivity is responsible for the severe damage to skin, eyes, and mucous membranes upon contact.[1] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, esophagus, and stomach, with a danger of perforation.[1]

Section 3: Risk Assessment and Hierarchy of Controls

Before any work begins, a thorough risk assessment is mandatory. The hierarchy of controls provides a systematic approach to minimizing exposure, prioritizing the most effective measures first.

-

Elimination/Substitution: If the scientific objective allows, consider using a less hazardous reagent.

-

Engineering Controls: These are the primary physical barriers to exposure. For this compound, working within a certified chemical fume hood is non-negotiable to control dust and vapors.[4][6][7]

-

Administrative Controls: These are standard operating procedures (SOPs) and training. This includes restricting access to authorized personnel and ensuring all users are trained on the specific hazards and emergency procedures.[8]

-

Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.

Caption: Risk assessment and control workflow for handling 4-pyridyl chloromethyl ketone.

Section 4: Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is essential to prevent exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.[6] Inspect all PPE for damage before each use.[9]

| PPE Category | Item | Specifications and Rationale |

| Eye/Face Protection | Safety Goggles & Face Shield | Safety goggles with side shields are the minimum requirement.[6] A full face shield must be worn over goggles during any operation with a risk of splashing.[9] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide good resistance for incidental contact.[6] Change gloves immediately if contact is suspected. For prolonged work or immersion potential, consider double-gloving.[6][9] |

| Body Protection | Flame-Retardant Lab Coat | A fully buttoned, flame-retardant lab coat should be worn to protect skin.[6][9] |

| Respiratory Protection | Chemical Fume Hood / Respirator | All work must be conducted in a certified chemical fume hood.[4][6][7] If a hood is unavailable, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases, or a P3 filter for dust) is required, but this is a much less safe alternative.[6] |

| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory.[9] |

Prudent Handling Practices

-

Designated Area: Always handle this chemical in a designated area within a chemical fume hood to contain any potential spills or dust.[10]

-

Weighing: Weigh the solid hydrochloride salt in the fume hood. To minimize dust, do not pour the powder; use a spatula.

-

Transfers: When making solutions, add the solid slowly to the solvent. Always add reagents to each other slowly to control any potential exothermic reactions.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[7][11]

-

Avoidance: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[1]

Storage Requirements

Improper storage can lead to degradation of the compound and create unsafe conditions.

-

Container: Keep the container tightly closed and properly labeled.[6]

-

Atmosphere: Store in a cool, dry, and well-ventilated area.[6] The compound is hygroscopic; therefore, storage in a desiccator or under an inert gas atmosphere is recommended to protect it from moisture.[1]

-

Security: Store in a locked cabinet or area accessible only to trained and authorized personnel.[1][7]

-

Incompatibilities: Segregate from strong oxidizing agents and bases.[1][6]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

Immediate action is critical. Anyone assisting should be careful not to become contaminated.

-

If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor immediately.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Call a POISON CENTER or doctor immediately.[1]

-

If Swallowed: Rinse the mouth with water.[7] Do NOT induce vomiting.[7] Call a POISON CENTER or doctor immediately.[7]

Accidental Release (Spill) Protocol

This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.[13]

-

Alert & Evacuate: Alert personnel in the immediate area and restrict access.[12]

-

Assess: Assess the spill from a safe distance. Ensure ventilation is adequate (fume hood is running).[14]

-

Don PPE: Before cleanup, don the full PPE detailed in Section 4.1, including respiratory protection if necessary.[12]

-

Contain & Absorb:

-

For solid spills (hydrochloride salt): Gently cover with an inert material like sand or vermiculite.[13] Carefully sweep up the material without creating dust and place it into a labeled, sealed container for hazardous waste.[7][15]

-

For liquid spills (if dissolved): Contain the spill with absorbent pads or dikes.[14] Absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste.[7][13] Do not use combustible materials like paper towels to absorb large quantities.[13]

-

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a water rinse.[12] All cleaning materials must be disposed of as hazardous waste.[12]

-

Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department, as per institutional policy.[12]

Section 6: Decontamination and Disposal

Proper decontamination and disposal are the final steps in the safe use lifecycle of this chemical.

Equipment and Surface Decontamination

All non-disposable glassware and equipment must be decontaminated. A thorough rinse with an appropriate solvent followed by a standard washing procedure is typically sufficient. Work surfaces should be wiped down with soap and water at the end of each procedure.[16]

Waste Disposal

-

Characterization: All materials contaminated with 4-pyridyl chloromethyl ketone, including excess reagent, contaminated PPE (gloves, etc.), and spill cleanup materials, must be treated as hazardous waste.[9][12]

-

Collection: Collect waste in a clearly labeled, sealed, and puncture-resistant container.[12] Do not mix with incompatible waste streams.

-

Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program, following all local, state, and federal regulations.[7][17]

References

-

BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. 6

-

BenchChem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. 9

-

TCI Chemicals. SAFETY DATA SHEET.

-

Fluorochem. Safety Data Sheet - t-Butyl 2-chloro-4-pyridyl ketone. 7

-

Fisher Scientific. SAFETY DATA SHEET - Bis(2-pyridyl) ketone. 15

-

Key Organics. Safety Data Sheet. 18

-

University of Manitoba. Chemical Spill Response Procedure. 14

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures. 12

-

J&K Scientific LLC. Chemical spill cleanup procedures. 13

-

American Chemical Society. Guide for Chemical Spill Response. 8

-

Fisher Scientific. SAFETY DATA SHEET - 4-(Chloromethyl)pyridine hydrochloride. 1

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. 5

-

MGK. SAFETY DATA SHEET. 17

-

Pfaltz & Bauer. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. 4

-

PubChem. 4-(Chloromethyl)pyridine. 2

-

ETH Zurich. Laboratory Safety Guidelines. 16

-

ChemicalBook. 4-(Chloromethyl)pyridine CAS#: 10445-91-7. 3

-

Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. 10

-

MilliporeSigma. 4-(Chloromethyl)pyridine hydrochloride 97%.

-

Duke University Chemistry. Safety Manual. 11

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)pyridine CAS#: 10445-91-7 [m.chemicalbook.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. benchchem.com [benchchem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. acs.org [acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 11. Safety Manual | Chemistry [chem.duke.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. umanitoba.ca [umanitoba.ca]

- 15. fishersci.com [fishersci.com]

- 16. ethz.ch [ethz.ch]

- 17. mgk.com [mgk.com]

- 18. keyorganics.net [keyorganics.net]

A Tale of Two Pyridines: An In-depth Technical Guide to the Divergent Reactivity and Synthetic Utility of 2-chloro-1-(pyridin-4-yl)ethan-1-one and 4-(chloromethyl)pyridine

For drug development professionals and researchers in the chemical sciences, the selection of the appropriate building block is a critical decision that dictates the trajectory of a synthetic route. Pyridine derivatives are foundational scaffolds in medicinal chemistry, valued for their presence in numerous FDA-approved drugs and their ability to engage in crucial biological interactions. This guide provides an in-depth technical analysis of two structurally related, yet chemically distinct, pyridine-based reagents: 2-chloro-1-(pyridin-4-yl)ethan-1-one and 4-(chloromethyl)pyridine. While both molecules feature a pyridine ring and a reactive chloromethyl or chloroacetyl group, their synthetic behavior and applications diverge significantly. This document will elucidate these differences, offering field-proven insights into their reactivity, stability, and strategic deployment in complex molecular synthesis.

Part 1: Core Chemical Identities and Physicochemical Properties

At first glance, the two molecules may appear to be simple isomers. However, their core chemical identities are fundamentally different, a distinction that is paramount to understanding their reactivity.

-

2-chloro-1-(pyridin-4-yl)ethan-1-one is classified as an α-haloketone . The defining feature of this molecule is the presence of a carbonyl group adjacent to the carbon atom bearing the chlorine. This proximity creates a unique electronic environment that profoundly influences its chemical behavior.

-

4-(chloromethyl)pyridine is a pyridylmethyl halide , a type of benzyl halide analog. Here, the chloromethyl group is directly attached to the aromatic pyridine ring. Its reactivity is characteristic of an activated alkyl halide.

This fundamental structural difference is the cornerstone of their divergent synthetic applications.

Table 1: Comparative Physicochemical Properties

| Property | 2-chloro-1-(pyridin-4-yl)ethan-1-one | 4-(chloromethyl)pyridine |

| Chemical Class | α-Haloketone | Pyridylmethyl Halide (Alkyl Halide) |

| Molecular Formula | C₇H₆ClNO | C₆H₆ClN |

| Molecular Weight | 155.58 g/mol | 127.57 g/mol |

| Typical Form | Often supplied as the hydrochloride salt | Frequently supplied as the hydrochloride salt[1][2][3] |

| Boiling Point | Not readily available (decomposition likely) | ~212 °C at 760 mmHg[2] |

| Melting Point (HCl salt) | Varies by supplier | ~163-170 °C[3] |

The hydrochloride salts of both compounds are commonly used to improve their stability and ease of handling.

Part 2: The Crucial Difference: A Comparative Analysis of Reactivity

The synthetic utility of a reagent is defined by its reactivity. In this regard, 2-chloro-1-(pyridin-4-yl)ethan-1-one and 4-(chloromethyl)pyridine exhibit markedly different behaviors.

Electrophilicity and Nucleophilic Substitution

The most significant distinction lies in the reactivity of the carbon atom bonded to the chlorine.

2-chloro-1-(pyridin-4-yl)ethan-1-one: As an α-haloketone, the carbon atom bearing the chlorine is exceptionally electrophilic. This is due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon highly susceptible to nucleophilic attack.[4] Consequently, it is a potent alkylating agent and readily undergoes SN2 reactions with a wide range of nucleophiles. The reactivity of α-haloketones is significantly enhanced compared to simple alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[5]

4-(chloromethyl)pyridine: The chloromethyl group in this molecule is also reactive towards nucleophilic substitution, behaving similarly to a benzyl chloride. The pyridine ring, particularly with the nitrogen at the 4-position, can stabilize the transition state of an SN2 reaction. However, the activation is less pronounced than that observed in α-haloketones. The reactivity of the chloromethyl group is influenced by the electron-withdrawing nature of the pyridine nitrogen.[6]

Diagram 1: Comparison of Electrophilic Sites

Caption: Electrophilic centers in the two pyridine derivatives.

The Influence of the Carbonyl Group: A Second Reactive Site

2-chloro-1-(pyridin-4-yl)ethan-1-one possesses two distinct electrophilic centers: the α-carbon and the carbonyl carbon.[4] This bifunctionality is a key aspect of its chemistry, allowing for a variety of complex transformations and cyclization reactions. Nucleophiles can attack either the α-carbon, leading to substitution of the chlorine, or the carbonyl carbon, resulting in addition reactions.

4-(chloromethyl)pyridine , lacking a carbonyl group, has only one primary electrophilic site for nucleophilic attack. This makes its reactions generally more straightforward, typically resulting in the simple displacement of the chloride ion.

Acidity of α-Hydrogens

A subtle but critical difference is the acidity of the protons on the carbon atom adjacent to the carbonyl group in 2-chloro-1-(pyridin-4-yl)ethan-1-one. These α-hydrogens are acidic due to the electron-withdrawing nature of both the carbonyl group and the halogen. This acidity can be exploited in certain reactions but can also lead to undesired side reactions, such as the Favorskii rearrangement in the presence of a strong base.[5] This is a consideration that is absent when working with 4-(chloromethyl)pyridine.

Part 3: Synthesis and Handling

Both compounds are commercially available, often as their hydrochloride salts to enhance stability.

Synthesis of 2-chloro-1-(pyridin-4-yl)ethan-1-one

The synthesis of α-haloketones can be achieved through various methods. A common approach involves the halogenation of the corresponding ketone. For instance, 1-(pyridin-4-yl)ethan-1-one can be halogenated at the α-position. Another route is the Friedel-Crafts acylation of a suitably protected pyridine derivative with chloroacetyl chloride.

Synthesis of 4-(chloromethyl)pyridine

The synthesis of 4-(chloromethyl)pyridine often starts from 4-pyridinemethanol. A standard method involves the treatment of 4-pyridinemethanol with thionyl chloride (SOCl₂), which converts the hydroxyl group into a chloro group.[1][7] An alternative patented method describes a multi-step process starting from 4-methylpyridine.[7]

Diagram 2: Generalized Synthetic Pathways

Caption: Simplified synthetic routes for the target compounds.

Handling and Stability

Both reagents, particularly in their hydrochloride salt forms, are typically white to off-white solids.[2][3]

-

2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection. It is sensitive to moisture and should be stored in a cool, dry place.

-

4-(chloromethyl)pyridine hydrochloride is also classified as a corrosive substance and requires careful handling.[8] It is known to be a lachrymator. Storage in a dry, inert atmosphere is recommended to prevent degradation. The hydrochloride salt is significantly more stable than the free base.

Part 4: Applications in Drug Discovery and Development

The distinct reactivity profiles of these two compounds translate into different strategic applications in medicinal chemistry.

2-chloro-1-(pyridin-4-yl)ethan-1-one: A Versatile Precursor for Heterocycles

The bifunctional nature of α-haloketones makes them invaluable for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[5]

-

Hantzsch Thiazole Synthesis: 2-chloro-1-(pyridin-4-yl)ethan-1-one can react with thioamides to form substituted thiazoles.

-

Synthesis of Imidazoles and Pyrroles: It can serve as a key building block in the synthesis of other nitrogen-containing heterocycles.

-

Formation of Fused Ring Systems: The dual reactivity allows for tandem reactions where an initial nucleophilic substitution is followed by an intramolecular cyclization.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

-

Reaction Setup: To a solution of a thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added 2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride (1.05 eq).

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4-pyridyl-substituted thiazole.

4-(chloromethyl)pyridine: A Reliable Pyridinylmethylating Agent

4-(chloromethyl)pyridine is primarily used to introduce the pyridin-4-ylmethyl group onto a variety of nucleophiles. This moiety is a common feature in many biologically active compounds.

-

Alkylation of Amines, Thiols, and Alcohols: It readily reacts with N, S, and O-nucleophiles to form the corresponding pyridinylmethyl derivatives. These reactions are fundamental in building more complex drug candidates.

-

Synthesis of Kinase Inhibitors: The pyridinylmethyl group can be found in various kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. 4-(Chloromethyl)pyridine hydrochloride has been used in the synthesis of VEGF receptor tyrosine kinase inhibitors.[2]

Experimental Protocol: N-Alkylation of a Primary Amine

-

Reaction Setup: A primary amine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) are dissolved in a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Addition of Reagent: 4-(chloromethyl)pyridine hydrochloride (1.1 eq) is added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the N-(pyridin-4-ylmethyl)amine.

Conclusion

In the landscape of synthetic chemistry, what may seem like minor structural variations can lead to profound differences in chemical reactivity and application. The cases of 2-chloro-1-(pyridin-4-yl)ethan-1-one and 4-(chloromethyl)pyridine exemplify this principle. The former, an α-haloketone, is a highly reactive, bifunctional building block ideally suited for the construction of complex heterocyclic systems. The latter, a pyridylmethyl halide, serves as a more direct and reliable reagent for the introduction of the pyridin-4-ylmethyl moiety.

For the medicinal chemist and drug development professional, a thorough understanding of these nuances is not merely academic; it is a practical necessity. The judicious choice between these two reagents, based on their distinct electronic properties and reactivity profiles, can significantly impact the efficiency, selectivity, and ultimate success of a synthetic campaign.

References

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

-

PrepChem. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

-

Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–844. [Link]

-

LookChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

- Benchchem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.

-

MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

PureSynth. (n.d.). 4-(Chloromethyl)Pyridine Hydrochloride 98%. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

- Du, P., Zhao, J., Liu, S., & Yue, Z. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics.

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 4-(Chloromethyl)pyridine hydrochloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 8. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-(2-chloroacetyl)pyridine hydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(2-chloroacetyl)pyridine Hydrochloride for Research and Pharmaceutical Development

Executive Summary

4-(2-chloroacetyl)pyridine hydrochloride is a bifunctional molecule of significant interest in pharmaceutical synthesis, serving as a key intermediate due to its reactive chloroacetyl group and its pyridine core. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing robust analytical methods, and designing effective formulation strategies. This guide provides a detailed analysis of the physicochemical principles governing the solubility of 4-(2-chloroacetyl)pyridine hydrochloride in aqueous and organic media. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes data from analogous structures and outlines authoritative, field-proven protocols for its empirical determination, empowering researchers to generate reliable data tailored to their specific applications.

Molecular Structure and Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure. 4-(2-chloroacetyl)pyridine hydrochloride is a salt, formed from the protonation of the basic pyridine nitrogen by hydrochloric acid.

-

Chemical Name: 4-(2-chloroacetyl)pyridine hydrochloride

-

CAS Number: 55458-41-8 (for the hydrochloride salt)

-

Molecular Formula: C₇H₇Cl₂NO

-

Molecular Weight: 192.04 g/mol

The molecule possesses distinct domains that dictate its solubility behavior:

-

The Pyridinium Chloride Moiety: This is the primary hydrophilic (water-loving) center. As a salt, the compound readily dissociates in polar protic solvents like water into a positively charged pyridinium cation and a chloride anion. This ionic character is the strongest predictor of significant aqueous solubility.

-

The Aromatic Pyridine Ring: While the protonation enhances water solubility, the underlying aromatic ring contributes a degree of hydrophobicity (water-fearing character).

-

The Chloroacetyl Group: The chloro and carbonyl functionalities add polarity to the molecule. However, the overall acetyl group is relatively non-polar.

pKa and its Critical Influence on Aqueous Solubility

The equilibrium between the soluble ionic form and the less soluble free base form is governed by the pKa of the pyridinium ion and the pH of the solution. The pKa of unsubstituted pyridinium chloride is approximately 5.2. However, the presence of two electron-withdrawing groups (the chloro group on the ring and the chloroacetyl group) is expected to decrease the electron density on the pyridine nitrogen, making it a weaker base. Consequently, the conjugate acid (the pyridinium ion) becomes a stronger acid, and its pKa is predicted to be lower than 5.2 , likely in the range of 3.5-4.5.

This has profound practical implications:

-

At a pH below its pKa, the compound will exist predominantly in its protonated, highly water-soluble pyridinium form.

-

At a pH above its pKa, the equilibrium will shift towards the neutral, uncharged free base (4-(2-chloroacetyl)pyridine), which is significantly less water-soluble and may precipitate from the solution.

This relationship is visualized in the following equilibrium diagram.

Caption: pH-dependent equilibrium of 4-(2-chloroacetyl)pyridine hydrochloride in water.

Solubility Profile: Predictions and Determination

Aqueous Solubility

Based on the salt structure, 4-(2-chloroacetyl)pyridine hydrochloride is expected to be highly soluble in acidic to neutral aqueous solutions. Following the Biopharmaceutics Classification System (BCS) guidelines established by the International Council for Harmonisation (ICH), a drug substance is classified as "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[1] While this compound is an intermediate, applying the same principle suggests that concentrations well into the mg/mL range should be achievable, particularly at pH values below its predicted pKa.

Solubility in Organic Solvents

The solubility in organic solvents is more complex. The ionic nature of the hydrochloride salt hinders its solubility in non-polar solvents, while the organic character of the molecule allows for some solubility in polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipole moments and are excellent at solvating cations. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective and are expected to be good solvents for this compound.[1]

-

Solvents of Intermediate Polarity (e.g., Acetonitrile, Acetone): Some solubility is possible, but likely less than in highly polar aprotic solvents or protic alcohols.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents. Therefore, the compound is expected to be insoluble or very poorly soluble in non-polar solvents.

Exemplary Solubility Data Table

| Solvent | Solvent Type | Temperature (°C) | Expected Solubility | Experimentally Determined Solubility (mg/mL) |

| Water (pH 1.2) | Aqueous Buffer | 37 | High | To be determined |

| Water (pH 4.5) | Aqueous Buffer | 37 | High | To be determined |

| Water (pH 6.8) | Aqueous Buffer | 37 | Moderate to High | To be determined |

| Methanol | Polar Protic | 25 | Moderate to High | To be determined |

| Ethanol | Polar Protic | 25 | Moderate | To be determined |

| DMSO | Polar Aprotic | 25 | High | To be determined |

| Acetonitrile | Polar Aprotic | 25 | Low to Moderate | To be determined |

| Toluene | Non-Polar | 25 | Very Low / Insoluble | To be determined |

| Hexane | Non-Polar | 25 | Very Low / Insoluble | To be determined |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the WHO and ICH.[2]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Methodology

-

Preparation: Add an excess of solid 4-(2-chloroacetyl)pyridine hydrochloride to a series of vials.

-

Causality: Using an excess ensures that the solution becomes saturated, which is the definition of solubility. A good starting point is to add ~10 mg of solid to 1-2 mL of the test solvent.

-

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C for organic solvents, 37 °C for BCS assessment). Agitate for a predetermined time (e.g., 24-48 hours).

-

Causality: Continuous agitation facilitates the dissolution process. A prolonged incubation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Preliminary time-to-equilibrium studies are recommended to confirm the duration.[2]

-

-

Phase Separation: After equilibration, allow the vials to stand briefly to let heavy solids settle. Carefully withdraw the supernatant and separate the dissolved fraction from the undissolved solid.

-

Self-Validation: The most robust method is centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This ensures no microscopic solid particles are carried over, which would artificially inflate the measured concentration.

-

-

Sample Preparation & Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase.

-

Prepare a series of calibration standards of known concentrations from a stock solution.

-

Analyze the calibration standards and the test sample by a validated, stability-indicating HPLC-UV method.

-

Calculate the concentration of the dissolved compound in the filtrate by interpolating from the calibration curve. This concentration is the equilibrium solubility.

-

Experimental Workflow Diagram

Sources

Characterization of 2-Chloro-1-(pyridin-4-yl)ethan-1-one: A Technical Guide to Melting and Boiling Point Determination

Introduction: The Significance of Physical Constants in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. Among the most fundamental of these characteristics are the melting and boiling points. These physical constants serve as critical indicators of purity and identity. For a key synthetic intermediate such as 2-Chloro-1-(pyridin-4-yl)ethan-1-one, often utilized as its more stable hydrochloride salt, an accurate determination of these properties is indispensable for process control, formulation development, and regulatory compliance.

This technical guide provides an in-depth exploration of the methodologies for determining the melting and boiling points of 2-Chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, thereby ensuring a robust and validated approach to the physicochemical characterization of this important compound.

Physicochemical Profile: 2-Chloro-1-(pyridin-4-yl)ethan-1-one Hydrochloride

2-Chloro-1-(pyridin-4-yl)ethan-1-one is a reactive chemical intermediate. Due to the basicity of the pyridine nitrogen, this compound is frequently prepared, stored, and used as its hydrochloride salt to enhance stability and handling characteristics. The protonation of the pyridine ring significantly influences the intermolecular forces, leading to a crystalline solid with a relatively high melting point.

While a specific, literature-cited melting point for 2-Chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride is not consistently reported, analogous structures such as 4-(Chloromethyl)pyridine hydrochloride exhibit a melting point in the range of 166-173 °C. This suggests that the title compound is a solid at ambient temperature and is expected to have a distinct melting range that is a critical parameter for its identification and purity assessment. The determination of this value is therefore a primary step in its characterization.

Due to its high melting point and the potential for decomposition at elevated temperatures, the determination of the boiling point of the hydrochloride salt is often less practical and informative than its melting point. The free base would have a lower boiling point, but its isolation can be complicated by instability. Therefore, this guide will focus primarily on the definitive determination of the melting point of the hydrochloride salt, with a supplementary discussion on boiling point determination for the free base, should it be isolated.

Quantitative Data Summary

| Property | Value | Notes |

| Melting Point (°C) | To be determined experimentally | Expected to be a crystalline solid with a sharp melting range. Impurities will typically depress and broaden this range. |

| Boiling Point (°C) | Not applicable for the hydrochloride salt | The salt will likely decompose before boiling. The free base would have a determinable boiling point, but is less commonly used. |

Part 1: Melting Point Determination via Capillary Method (USP <741>)

The determination of the melting range is a fundamental and highly informative experiment for a crystalline solid. It provides a rapid and effective means to assess the purity of a sample. A pure, crystalline organic compound will typically melt over a narrow, well-defined temperature range (often less than 1-2 °C). The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range. This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination, a standard in the pharmaceutical industry.[1][2]

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. Pulverizing the sample into a fine powder ensures uniform packing in the capillary tube, which is crucial for efficient and even heat transfer.

-

Capillary Tube Packing: A packed column of 2.5-3.5 mm is specified to ensure there is enough material to observe the melting process clearly, without using an excessive amount that would require a longer time for thermal equilibrium to be reached.[1]

-

Heating Rate: A slow heating rate (1 °C/minute) in the vicinity of the expected melting point is critical.[1] A rapid heating rate does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an erroneously wide and high melting range. The initial rapid heating to a temperature about 5-10 °C below the expected melting point is a time-saving measure.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount (approx. 100-200 mg) of 2-Chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride in a drying oven under vacuum at a temperature well below its expected melting point (e.g., 60-70 °C) for 2-4 hours to remove any volatile impurities.

-

Allow the sample to cool to room temperature in a desiccator.

-

Using a clean mortar and pestle or a spatula on a watch glass, gently pulverize the dried sample into a fine, uniform powder.

-

-

Capillary Tube Loading:

-

Take a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom. Alternatively, drop the tube through a long glass tube onto the benchtop to facilitate packing.

-

Repeat until the sample is packed to a height of 2.5-3.5 mm.

-

-

Melting Point Measurement:

-

Calibrate the melting point apparatus using certified reference standards that bracket the expected melting point of the sample.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the anticipated melting point.

-

Once this temperature is reached, adjust the heating rate to a slow, steady increase of 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed. This is the onset of melting.

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts into a clear liquid. This is the clear point.

-

The recorded melting range is the temperature from the onset of melting to the clear point.

-

-

Self-Validation and Trustworthiness:

-

Perform the determination in triplicate to ensure reproducibility. The results should be in close agreement.

-

To confirm the identity of the material, a mixed melting point determination can be performed. Mix the sample with an authentic, certified reference standard of 2-Chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride. If there is no depression or broadening of the melting range compared to the individual samples, it provides strong evidence of identity and purity.

-

Part 2: Boiling Point Determination via Thiele Tube Method

For the free base of 2-Chloro-1-(pyridin-4-yl)ethan-1-one, or other liquid intermediates in a synthesis, boiling point is a key characteristic. The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a small quantity of liquid.[3]

Causality Behind Experimental Choices

-

Inverted Capillary Tube: The inverted capillary tube acts as a miniature pressure vessel, trapping the vapor of the liquid.

-

Continuous Stream of Bubbles: As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils. This is visually indicated by a continuous and rapid stream of bubbles emerging from the inverted capillary tube. Heating slightly above the boiling point ensures that all the air initially in the capillary has been expelled and replaced by the substance's vapor.

-

Cooling and Re-entry: As the apparatus cools, the vapor pressure of the substance decreases. When the vapor pressure drops just below the atmospheric pressure, the external pressure forces the liquid back into the capillary tube. The temperature at which this occurs is the boiling point.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol

-

Apparatus Assembly:

-

Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., a 75x10 mm tube).

-

Take a capillary tube and seal one end in a flame.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Clamp the Thiele tube to a retort stand and fill it with a suitable heat-transfer fluid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The design of the tube will ensure convection currents circulate the oil for even heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue to heat gently until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease as the liquid cools.

-

Carefully observe the capillary tube. The moment the bubbling stops and the liquid is drawn back into the capillary tube, immediately read the temperature on the thermometer. This temperature is the boiling point of the liquid.

-

-

Self-Validation and Trustworthiness:

-

For an accurate determination, allow the apparatus to cool further, then reheat to confirm the boiling point. A second determination should yield a value very close to the first.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent. If necessary, a pressure correction can be applied.

-

Conclusion

The determination of melting and boiling points are not merely routine procedures; they are foundational analytical techniques that provide invaluable insights into the identity, purity, and stability of pharmaceutical compounds like 2-Chloro-1-(pyridin-4-yl)ethan-1-one.[4][5][6] Adherence to standardized, well-understood protocols such as those outlined by the USP is essential for generating reliable and defensible data. By understanding the scientific principles behind these methods, researchers and drug development professionals can ensure the integrity of their materials and the ultimate quality of the final drug product.

References

-

United States Pharmacopeia. (n.d.). General Chapter <741> Melting Range or Temperature. USP-NF. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ASTM D5399-09. (2009). Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. ASTM International. [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

-

Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. [Link]

-

AELAB. (2024, July 1). What is a Melting Point Device?. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]

-

Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. [Link]

-

Prime Process Safety Center. (n.d.). Boiling Point Test. [Link]

Sources

A Researcher's Comprehensive Guide to 2-chloro-1-(pyridin-4-yl)ethan-1-one: Sourcing, Pricing, and Application

Executive Summary

2-chloro-1-(pyridin-4-yl)ethan-1-one and its hydrochloride salt are pivotal chemical intermediates in modern drug discovery and medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, handling, and application of this versatile building block. We will explore its chemical significance, identify reputable suppliers and current market pricing, detail safe laboratory handling protocols, and illustrate its synthetic utility. The pyridine moiety is a privileged scaffold in pharmaceuticals, and the reactive α-chloro ketone handle makes this compound an essential reagent for elaborating complex molecular architectures targeting a range of diseases.[1] This document serves as a practical, field-proven resource to streamline its integration into your research and development workflows.

Introduction to 2-chloro-1-(pyridin-4-yl)ethan-1-one: A Profile

2-chloro-1-(pyridin-4-yl)ethan-1-one is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its structure combines two key features: the 4-pyridinyl ring, a common motif in many approved drugs, and a reactive α-chloro ketone group, which is primed for a variety of nucleophilic substitution reactions.[2]

In a research context, this compound is most frequently supplied and handled as its hydrochloride salt, 2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride . The salt form generally offers superior stability and handling characteristics as a solid, compared to the free base which may be less stable.

Key Chemical Information:

| Property | Value | CAS Number |

| Chemical Name | 2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride | 25260-36-0[3] |

| Molecular Formula | C₇H₇Cl₂NO[3] | |

| Molecular Weight | 192.04 g/mol [3] | |

| Common Synonyms | p-chlorobenzyl 4-pyridyl Ketone hydrochloride | |

| Typical Form | Solid[3] |

The presence of chlorine-containing heterocyclic compounds is prominent in FDA-approved drugs, highlighting their importance in developing effective therapeutic agents.[1] This reagent serves as a foundational element for creating libraries of novel compounds for screening and lead optimization.

Sourcing, Purity, and Pricing

Procuring high-quality starting materials is a critical, self-validating step in any experimental protocol. For this reagent, researchers must prioritize suppliers who provide comprehensive analytical data (e.g., NMR, LC-MS, CoA) to ensure purity and batch-to-batch consistency.

Indicative Suppliers and Pricing:

The following table summarizes publicly available information for research-grade quantities of 2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride (CAS: 25260-36-0) . Prices are for estimation purposes and may vary based on supplier, purity, and quantity.

| Supplier | Product Name | Purity | Quantity | Indicative Price (EUR) |

| Fluorochem (via CymitQuimica) | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | 95.0% | 1g | €474.00[3] |

Note: The market for specialized chemical reagents is dynamic. It is recommended to request quotes from multiple vendors.

Procurement Workflow

The logical flow from identifying a need to utilizing the chemical in an experiment is a critical process for ensuring research integrity.

Caption: A typical workflow for procuring research chemicals.

Safe Handling, Storage, and Hazard Management

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, its classification as an α-chloro ketone and a pyridine derivative informs a robust safety protocol based on analogous compounds.[4][5]

Key Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: Causes skin and serious eye irritation.[4][6] May cause respiratory irritation.[5]

-

Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[4][7]

Standard Operating Procedure (SOP) for Handling

-

Engineering Controls: All handling of the solid and its solutions must be conducted within a certified laboratory chemical fume hood.[8] Ensure an emergency eyewash station and safety shower are immediately accessible.[8][9]

-

Personal Protective Equipment (PPE):

-

Dispensing and Weighing:

-

Conduct in the fume hood to avoid inhalation of dust.

-

Use anti-static measures where necessary.

-

Clean any spills immediately with an inert absorbent material.[8]

-

-

Storage:

-

Waste Disposal:

Hazard and Mitigation Diagram

Caption: Key hazards and their corresponding safety controls.

Core Applications in Synthetic Chemistry

The primary utility of 2-chloro-1-(pyridin-4-yl)ethan-1-one lies in the electrophilic nature of the carbon atom bearing the chlorine. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, enabling the facile introduction of the pyridin-4-yl-ethanone scaffold into larger molecules.

Example Protocol: Synthesis of a Substituted Aminoketone

This protocol describes a general, robust method for reacting the title compound with a primary or secondary amine. This is a foundational step for building more complex molecules, such as kinase or DNase I inhibitors.[10]

Objective: To synthesize a generic 2-(alkylamino)-1-(pyridin-4-yl)ethan-1-one derivative.

Materials:

-

2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride

-

Alkylamine (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)

-

Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-1-(pyridin-4-yl)ethan-1-one hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration).

-

Base Addition: Add the non-nucleophilic base (e.g., TEA, 2.2 eq). Causality: One equivalent of base is required to neutralize the hydrochloride salt, and a second equivalent is needed to scavenge the HCl generated during the Sₙ2 reaction. This drives the reaction to completion.

-

Nucleophile Addition: Slowly add the alkylamine (1.1 eq) to the stirring suspension at room temperature. Causality: A slight excess of the amine ensures the complete consumption of the limiting electrophile.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Concentrate the reaction mixture in vacuo.

-

Redissolve the residue in a suitable organic solvent like Ethyl Acetate.

-